Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE is a complex organic compound with a unique structure that includes ethoxycarbonyl, amino, trifluoro, and oxazolyl groups
Preparation Methods
The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Coupling reactions: The final compound is formed through coupling reactions that link the various functional groups together.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE include other trifluoromethylated and oxazole-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of ethoxycarbonyl, amino, trifluoro, and oxazolyl groups in ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE sets it apart, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16F3N3O5 |
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Molecular Weight |
339.27 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C12H16F3N3O5/c1-4-21-9(19)11(12(13,14)15,17-10(20)22-5-2)16-8-6-7(3)23-18-8/h6H,4-5H2,1-3H3,(H,16,18)(H,17,20) |
InChI Key |
IZNKXFNTLBVEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)OCC |
Origin of Product |
United States |
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